molecular formula C11H14ClN B7846480 2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine

2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine

Cat. No.: B7846480
M. Wt: 195.69 g/mol
InChI Key: UTKYKQNIUXWYFY-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine is an organic compound that features a cyclopropyl group attached to an ethylamine chain, which is further substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine typically involves the reaction of 3-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-1-cyclopropylethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-(3-Chlorophenyl)-1-cyclopropylethan-1-thiol: Similar structure but with a thiol group instead of an amine.

    2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific combination of a cyclopropyl group and a 3-chlorophenyl group attached to an ethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. Understanding its biological activity involves examining its interactions with various biological targets, including receptors and enzymes, as well as its effects on cellular processes.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C10H12ClNC_{10}H_{12}ClN. The presence of the chlorophenyl group and the cyclopropyl moiety suggests possible interactions with neurotransmitter systems and cellular signaling pathways.

Research indicates that this compound may act primarily as an antagonist at various receptors. Its structural similarity to other known pharmacological agents allows it to modulate neurotransmitter activity, particularly involving the cholinergic system.

Key Mechanisms:

  • Nicotinic Acetylcholine Receptors (nAChRs) : This compound has been studied for its effects on nAChRs, which are implicated in mood regulation and cognitive function. It may enhance or inhibit receptor activity, influencing neurotransmission and potentially offering therapeutic effects in mood disorders .
  • Indoleamine 2,3-Dioxygenase (IDO) : There is evidence suggesting that compounds similar to this compound can inhibit IDO, an enzyme involved in tryptophan metabolism. Inhibition of IDO can enhance immune responses against tumors, making this compound a candidate for cancer therapy .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays, focusing on its efficacy against specific targets.

Biological Activity Target Effect Reference
nAChR ModulationNicotinic ReceptorsPotential antidepressant effects
IDO InhibitionEnzymatic ActivityEnhanced immune response
CytotoxicityCancer CellsInduction of apoptosis

Case Studies

Several studies have investigated the pharmacological profile of similar compounds to elucidate potential therapeutic applications.

  • Antidepressant Effects : A study demonstrated that compounds targeting nAChRs could significantly improve mood in animal models, suggesting that this compound might have similar effects .
  • Cancer Therapy : Research on IDO inhibitors has shown that blocking this enzyme can lead to increased T-cell activation and tumor regression. This positions this compound as a potential candidate for enhancing anti-tumor immunity .

Properties

IUPAC Name

2-(3-chlorophenyl)-1-cyclopropylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9,11H,4-5,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKYKQNIUXWYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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